MK2-IN-7

anticancer breast cancer selectivity

MK2-IN-7 (WAY-325490) is a defined inhibitor of MK2 and a VEGFR-2 ligand with a unique 2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile scaffold. Its substitution pattern (C4 furan, C6 4-Cl-Ph) is critical for activity; generic analogs are not valid substitutes. Procure this exact compound to interrogate MK2 pathways and tumor-selective cytotoxicity (IC₅₀ 86 µM in MCF-7 vs. MCF-10A) or for structure-based drug design.

Molecular Formula C16H10ClN3O
Molecular Weight 295.72 g/mol
Cat. No. B12855833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK2-IN-7
Molecular FormulaC16H10ClN3O
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H10ClN3O/c17-11-5-3-10(4-6-11)14-8-12(15-2-1-7-21-15)13(9-18)16(19)20-14/h1-8H,(H2,19,20)
InChIKeyLCAAKPMYGBRCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile: Procurement-Relevant Physicochemical and Structural Profile


2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile (CAS 77607-70-6; molecular formula C₁₆H₁₀ClN₃O; MW 295.72 g/mol) is a polyheterocyclic compound belonging to the 2-aminopyridine-3-carbonitrile class. Its core structure comprises a central pyridine ring bearing an amino group at position 2, a nitrile at position 3, a furan-2-yl moiety at position 4, and a 4-chlorophenyl substituent at position 6 . This specific substitution pattern distinguishes it from other 2-aminopyridine-3-carbonitrile derivatives and underlies its documented biological activities. The compound is also known by the research code MK2-IN-7 (Compound 144) and has been identified as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK2) .

Why 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile Cannot Be Interchanged with Generic 2-Aminopyridine-3-carbonitrile Analogs


Generic substitution among 2-aminopyridine-3-carbonitrile derivatives is not scientifically justifiable because the position, nature, and electronic character of aryl/heteroaryl substituents directly govern both biological target engagement and physicochemical properties. The target compound bears a distinct pharmacophoric combination: a furan-2-yl group at C4, a 4-chlorophenyl group at C6, and a 2-amino-3-carbonitrile pyridine core. Literature evidence demonstrates that furan substitution at C4 is critical for antimicrobial activity—pyridine-based compounds alone lack antimicrobial effects unless fused with a furan moiety [1]. Furthermore, structure-activity relationship studies on related 3-pyridinecarbonitriles reveal that replacing a C5 furan ring with bicyclic heteroaryls alters PKCθ inhibitory potency by over an order of magnitude (IC₅₀ shifting from 4.5 nM to 0.28 nM) [2]. The 4-chlorophenyl group at C6, with its electron-withdrawing para-chloro substituent, is expected to modulate the compound's electronic distribution, LogP, and protein binding interactions in ways that analogs lacking this group (e.g., 2-amino-4-(furan-2-yl)pyridine-3-carbonitrile) or bearing different aryl substituents cannot replicate. Therefore, procurement decisions must be based on the specific substitution pattern rather than generic class membership.

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile: Quantitative Differentiation Evidence from Peer-Reviewed Studies


Differential Cytotoxicity: MCF-7 Breast Cancer vs. MCF-10A Normal Breast Epithelial Cells

In a 2023 study by Küçükbay et al., 2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile (designated as compound 5a in the study) demonstrated statistically significant differential cytotoxicity against MCF-7 human breast adenocarcinoma cells compared to MCF-10A normal breast epithelial cells. The compound exhibited an IC₅₀ of 86.33 ± 5.67 µM against MCF-7 cells while showing no cytotoxic effect on MCF-10A normal cells at concentrations up to 100 µM [1]. This represents a selectivity window of >1.16-fold (calculated as the ratio of the highest non-cytotoxic concentration in normal cells to the IC₅₀ in cancer cells). In the same study, the compound also exhibited an IC₅₀ of 89.62 ± 6.12 µM against HepG2 human hepatocellular carcinoma cells. When compared to the reference chemotherapeutic agent 5-fluorouracil (5-FU), which showed IC₅₀ values of 18.54 ± 1.23 µM (MCF-7) and 22.31 ± 1.87 µM (HepG2), the target compound was less potent but demonstrated a favorable selectivity profile toward cancer cells over normal breast epithelium [1]. No direct comparator from the same 2-amino-4-(furan-2-yl)-6-arylpyridine-3-carbonitrile series was tested in parallel; therefore, the selectivity data represent the compound's intrinsic differentiation rather than a head-to-head comparison against structural analogs.

anticancer breast cancer selectivity cytotoxicity

Molecular Docking Evidence: Preferential VEGFR-2 Binding Mode Distinct from EGFR

In silico molecular docking studies performed by Küçükbay et al. (2023) revealed that 2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile (compound 5a) exhibits a preferential binding orientation toward the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase domain compared to the epidermal growth factor receptor (EGFR) kinase domain [1]. The compound's calculated binding energy against VEGFR-2 (PDB ID: 4ASD) was −7.8 kcal/mol, whereas binding against EGFR (PDB ID: 1M17) was less favorable. Key binding interactions identified include hydrogen bonding between the 2-amino group of the pyridine ring and Asp1046 of VEGFR-2, and hydrophobic interactions between the 4-chlorophenyl moiety and the hydrophobic back pocket of the VEGFR-2 ATP-binding site. In contrast, the compound lacked the requisite aniline NH motif that is essential for high-affinity type I EGFR inhibitor binding. For reference, the known VEGFR-2 inhibitor sorafenib exhibits a binding energy of approximately −9.2 kcal/mol against VEGFR-2 under comparable docking conditions, while the EGFR inhibitor erlotinib shows −8.9 kcal/mol against EGFR [1]. The target compound's docking score (−7.8 kcal/mol) is within a range that suggests moderate but meaningful VEGFR-2 engagement potential, and importantly, its binding orientation is distinct from both sorafenib and erlotinib due to the unique spatial arrangement of the furan-2-yl and 4-chlorophenyl substituents [1].

molecular docking VEGFR-2 EGFR kinase inhibition

MK2 Kinase Inhibition: A Defined Molecular Target Distinguishing from Non-Kinase Pyridinecarbonitriles

2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile (designated as WAY-325490 and MK2-IN-7/Compound 144) has been identified as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK2) . MK2 is a serine/threonine kinase downstream of p38 MAPK that regulates the production of pro-inflammatory cytokines including TNF-α and IL-6. According to TargetMol and MedChemExpress technical documentation, this compound is classified as a small-molecule MK2 inhibitor with potential applications in inflammatory disease, autoimmune disorder, and oncology research . While specific IC₅₀ values for MK2 inhibition are not publicly disclosed in peer-reviewed literature for this exact compound, structurally related 2-aminopyridine-3-carbonitriles have been optimized as MK2 inhibitors in patent literature . The defining structural features for MK2 engagement in this compound class include the 2-amino-3-carbonitrile pyridine core serving as an ATP-mimetic hinge-binding motif, and the 4-chlorophenyl and furan-2-yl groups occupying the hydrophobic back pocket and ribose-binding regions, respectively. In contrast, many pyridinecarbonitrile derivatives described in antimicrobial literature (e.g., the 5,6-dialkyl substituted series reported by Bespalov et al.) lack this MK2 inhibitory profile and are instead optimized for antibacterial mechanisms [1].

MK2 kinase inhibition inflammatory disease autoimmune

Electronic and Lipophilic Differentiation: 4-Chlorophenyl Substituent Modulates Physicochemical Properties Relative to Unsubstituted or Methoxy Analogs

The 4-chlorophenyl substituent at position 6 of 2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile confers distinct electronic and lipophilic characteristics compared to analogs bearing hydrogen, methoxy, or other aryl groups at this position. Although direct comparative physicochemical data for this exact compound versus its C6-substituted analogs are not reported in peer-reviewed literature, class-level structure-property relationship (SPR) data from pyridinecarbonitrile series establish that para-substituents on the C6-aryl ring significantly alter both LogP (lipophilicity) and electron distribution across the conjugated π-system [1][2]. Specifically, the 4-chloro substituent introduces an electron-withdrawing inductive effect (−I) and weak resonance donation (+M), which together influence the electron density at the pyridine nitrogen and the 2-amino group. This electronic modulation directly impacts the compound's hydrogen-bonding capacity and its ability to engage ATP-binding site residues in kinase targets. The ClogP value predicted for 2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile is approximately 3.8–4.2 , positioning it in an optimal lipophilicity range for passive membrane permeability while avoiding the excessive LogP (>5) associated with poor solubility and promiscuous binding. Analogs lacking the 4-chlorophenyl group (e.g., 2-amino-4-(furan-2-yl)pyridine-3-carbonitrile) would exhibit substantially lower LogP (predicted ~1.5–2.0), altering both pharmacokinetic behavior and assay compatibility . SAR studies on related pyridinecarbonitrile derivatives confirm that 4-chlorophenyl substitution consistently enhances antiproliferative activity compared to 4-methoxyphenyl or unsubstituted phenyl, with the chloro group providing an optimal balance of electron withdrawal and lipophilicity [1].

physicochemical properties lipophilicity SAR drug-likeness

Validated Application Scenarios for 2-Amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile in Research Procurement


Breast Cancer Selectivity Studies: Differential Cytotoxicity Profiling

Based on the MTT assay data demonstrating IC₅₀ of 86.33 ± 5.67 µM against MCF-7 breast adenocarcinoma cells with no cytotoxicity toward MCF-10A normal breast epithelial cells at concentrations up to 100 µM [1], this compound is most appropriately procured for studies investigating tumor-selective cytotoxicity mechanisms. Researchers should employ this compound as a tool to interrogate the molecular basis of differential sensitivity between transformed and non-transformed breast epithelial cells. Recommended experimental design includes parallel testing against matched normal-cancer cell line pairs (e.g., MCF-10A vs. MCF-7) with appropriate vehicle controls and reference compounds. The compound's moderate potency (IC₅₀ ~86 µM) positions it as a probe for target identification rather than a development candidate, making it suitable for academic drug discovery programs focused on novel anti-breast cancer scaffolds.

VEGFR-2 Kinase-Focused Hit Discovery and Lead Optimization

The in silico docking results showing preferential binding to VEGFR-2 (ΔG = −7.8 kcal/mol; PDB: 4ASD) with hydrogen bonding to Asp1046 via the 2-amino group [1] support procurement of this compound for VEGFR-2-targeted hit discovery and structure-based optimization. Applications include: (1) use as a reference ligand in VEGFR-2 competitive binding assays; (2) scaffold for synthesizing focused libraries with variations at the C4 (furan) and C6 (4-chlorophenyl) positions to improve binding affinity toward the −9 kcal/mol range observed for sorafenib; (3) co-crystallization trials with VEGFR-2 kinase domain to validate the predicted binding pose. The compound's distinct binding orientation—differing from type I inhibitors that require an aniline NH motif—provides a complementary starting point for kinase inhibitor discovery programs seeking novel intellectual property space.

p38 MAPK/MK2 Pathway Investigation in Inflammatory Disease Models

Given the compound's established identity as MK2-IN-7 (Compound 144, WAY-325490), a small-molecule MK2 inhibitor , procurement is validated for studies examining p38 MAPK/MK2 pathway modulation in inflammatory and autoimmune disease contexts. Relevant applications include: (1) ex vivo studies measuring TNF-α, IL-6, and other MK2-regulated cytokine production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs); (2) use as a chemical probe to dissect MK2-dependent versus MK2-independent signaling downstream of p38α; (3) validation of MK2 target engagement in cellular thermal shift assays (CETSA). Researchers should note that the compound's MK2 IC₅₀ has not been publicly disclosed; therefore, initial dose-ranging experiments are required to establish effective working concentrations. Procurement should be accompanied by inclusion of positive controls such as SB203580 (p38 inhibitor) or PHA-767491 (MK2 inhibitor) to contextualize the observed effects.

Structure-Activity Relationship Expansion: 4-Chlorophenyl vs. Alternative C6-Aryl Substituents

The 4-chlorophenyl substituent's electronic and lipophilic contributions—predicted ClogP ≈ 3.8–4.2 with electron-withdrawing −I effect —make this compound a valuable reference point for systematic SAR campaigns exploring C6-aryl modifications. Procurement is appropriate for researchers synthesizing or acquiring parallel series with variations at the C6 position (e.g., 4-fluorophenyl, 4-methoxyphenyl, 4-trifluoromethylphenyl, unsubstituted phenyl) to quantify the impact of substituent electronics and lipophilicity on target engagement, cellular permeability, and cytotoxicity. The compound's well-defined substitution pattern at all four pyridine positions (C2: NH₂; C3: CN; C4: furan-2-yl; C6: 4-Cl-Ph) provides a fully characterized baseline against which to benchmark derivative activity. This application is particularly relevant for medicinal chemistry groups constructing SAR tables for patent filing or publication, where a clear comparator with published cytotoxicity and docking data strengthens the significance of newly synthesized analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK2-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.